Differential Lipophilicity (cLogP) Compared to Positional Isomers
The computed partition coefficient (XLogP3) for 1-(2-chlorophenyl)-3-(4-methoxyphenyl)urea is 2.6 [1]. This value positions it as moderately lipophilic, but it differs from that of the isomeric 1-(3-chlorophenyl)-3-(4-methoxyphenyl)urea (CAS 443895-25-8), which has a predicted cLogP of 3.0 . This difference in lipophilicity can influence membrane permeability, solubility, and protein binding, making the target compound potentially more suitable for assays requiring balanced aqueous/organic solubility.
| Evidence Dimension | Calculated Partition Coefficient (cLogP/XLogP3) |
|---|---|
| Target Compound Data | 2.6 (XLogP3) |
| Comparator Or Baseline | 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)urea: 3.0 (cLogP) |
| Quantified Difference | ΔcLogP ≈ 0.4 (Target compound is less lipophilic) |
| Conditions | In silico prediction using XLogP3 (PubChem) and cLogP (ChemAxon) algorithms |
Why This Matters
A lower cLogP suggests better aqueous solubility, which is a key differentiator for in vitro assays or formulation development compared to the more lipophilic meta-chloro isomer.
- [1] PubChem Compound Summary for CID 295269, '1-(O-Chlorophenyl)-3-(P-methoxyphenyl)urea', Computed Properties. View Source
